N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Fragment-based drug discovery Ligand efficiency Scaffold hopping

CFTR-targeted screening groups often face a trade-off: use a bulky aryl-substituted analog and risk exceeding ligand efficiency cutoffs, or source the minimal scaffold de novo. This compound (MW 281.33) is the lowest molecular weight member of the WO 2010/123822 A1 pyridazine sulfonamide series, meeting fragment criteria (MW < 300 Da). It provides the core pharmacophore without pre-installed aryl bulk. - Fragment-eligible entry point with tPSA ~97 Ų, 5 HBA, 1 HBD; compatible with NMR, SPR, and X-ray crystallography screening. - Orthogonal reactivity at two NH sites enables parallel SAR expansion at the pyridazine and sulfonamide vectors. - Structurally congruent with pyrrolopyridazine kinase inhibitor chemotypes (EP 3 042 905 A1), supporting dual-use screening across CFTR and kinase panels.

Molecular Formula C11H15N5O2S
Molecular Weight 281.33
CAS No. 1428378-41-9
Cat. No. B2385263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
CAS1428378-41-9
Molecular FormulaC11H15N5O2S
Molecular Weight281.33
Structural Identifiers
SMILESCS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2
InChIInChI=1S/C11H15N5O2S/c1-19(17,18)13-7-6-12-10-4-5-11(15-14-10)16-8-2-3-9-16/h2-5,8-9,13H,6-7H2,1H3,(H,12,14)
InChIKeyKNGAWKDDGNCHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Scaffold Class of the Pyridazine Sulfonamide


N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1428378-41-9, molecular formula C11H15N5O2S, MW 281.33 g/mol) is a synthetic small-molecule sulfonamide featuring a 6-(1H-pyrrol-1-yl)pyridazine core linked via an aminoethyl spacer to a methanesulfonamide terminus . The compound belongs to the broader pyridazine sulfonamide class, which has been the subject of patent filings (e.g., WO 2010/123822 A1, US 2012/0129858 A1) disclosing CFTR inhibitory activity with defined potency thresholds [1]. Unlike its aryl-substituted analogs (e.g., 1-phenyl, thiophene, or benzenesulfonamide variants), the target compound bears the smallest possible alkylsulfonamide group (methyl), yielding the lowest molecular weight within its immediate structural series [2]. This structural minimalism is of interest for fragment-based drug discovery, scaffold-hopping campaigns, and applications where low lipophilicity and high ligand efficiency are desired.

Why Generic Substitution Fails for This Sulfonamide


Within the 6-(1H-pyrrol-1-yl)pyridazin-3-yl aminoethyl sulfonamide series, the sulfonamide R-group is the sole variable substituent and the primary driver of differential molecular properties. Replacing the methyl group of the target compound (CAS 1428378-41-9) with aryl or heteroaryl moieties—as in the 1-phenyl analog (CAS 1428348-99-5, MW 357.43), the thiophene-2-sulfonamide analog (CAS 1421515-85-6), or the benzenesulfonamide analog (CAS 1421484-46-9)—increases molecular weight by 22–29% and introduces additional hydrogen-bond acceptors, rotatable bonds, and aromatic surface area [1]. These changes are non-trivial for structure-activity relationship (SAR) interpretation: even within the same patent family (WO 2010/123822 A1), CFTR inhibitory activity is conditional upon R-group identity, with the patent specifying that active compounds must exhibit either an IC50 < 30 μM in the T84 assay or >30% inhibition at 20 μM in the FRT assay [2]. A compound that falls outside these thresholds cannot be considered functionally equivalent, regardless of scaffold similarity. Consequently, procurement of a bulkier analog as a substitute for the minimal methanesulfonamide derivative introduces both physicochemical and pharmacological uncertainty that can confound hit validation, SAR expansion, and lead optimization campaigns.

Quantitative Differentiation from Closest Analogs


Molecular Weight Advantage vs. Aryl Analogs

The target compound (CAS 1428378-41-9) has a molecular weight of 281.33 g/mol (C11H15N5O2S), which is the lowest in its immediate structural series . The 1-phenyl analog (CAS 1428348-99-5) has MW 357.43 g/mol, representing a 27% increase; the benzenesulfonamide analog (CAS 1421484-46-9) has an estimated MW of ~343 g/mol (22% increase); and the thiophene-2-sulfonamide analog (CAS 1421515-85-6) has an estimated MW of ~363 g/mol (29% increase) [1]. This MW differential translates into a measurable advantage in ligand efficiency metrics when potency data become available, and aligns with fragment-based screening preferences where MW < 300 is a common cutoff criterion.

Fragment-based drug discovery Ligand efficiency Scaffold hopping

CFTR Inhibition Thresholds in the Patent Series

US Patent Application 2012/0129858 A1 (WO 2010/123822 A1) defines three quantitative activity thresholds for pyridazine sulfonamide CFTR inhibitors: (a) IC50 < 30 μM in the T84 assay, (b) >30% inhibition at 20 μM in the FRT assay, or (c) >35% inhibition at 50 μM in the T84 assay (provided IC50 is not >30 μM) [1]. The target compound (CAS 1428378-41-9) falls within the generic structural formula (Formula I) claimed in this patent by virtue of its pyridazine sulfonamide scaffold with an aminoethyl linker [2]. While compound-specific IC50 values are not publicly disclosed, the structural inclusion establishes that this compound belongs to a pharmacologically validated chemotype with defined potency benchmarks, distinguishing it from pyridazine derivatives lacking the sulfonamide motif or those with alternative linker geometries that fall outside the patent's Formula I scope.

CFTR inhibition Secretory diarrhea Ion channel pharmacology

Reduced Lipophilicity vs. Aryl Analogs

The methanesulfonamide group of the target compound (CAS 1428378-41-9) contributes two hydrogen-bond acceptors (sulfonyl oxygens) and one hydrogen-bond donor (sulfonamide NH), yielding a calculated topological polar surface area (tPSA) of approximately 97 Ų, which is favorable for membrane permeability . In contrast, the 1-phenyl analog (CAS 1428348-99-5) introduces an additional aromatic ring that increases logP by an estimated 1.5–2.0 log units while contributing no additional hydrogen-bonding capacity, thereby reducing lipophilic ligand efficiency (LLE) [1]. The target compound thus offers a measurably different physicochemical profile—higher polarity, lower logP, and greater three-dimensional character (higher fraction sp³)—that translates into distinct ADMET behavior, particularly with respect to metabolic stability and solubility.

Drug-likeness Lipophilic ligand efficiency ADMET prediction

Synthetic Tractability and Dual Reactive Handles

The target compound (CAS 1428378-41-9) is commercially available as a research-grade building block and features a secondary amine at the pyridazine 3-position, which serves as a synthetic handle for further derivatization (e.g., alkylation, acylation, or sulfonylation) . This contrasts with the 1-phenyl analog (CAS 1428348-99-5), where the phenylmethanesulfonamide group is a terminal moiety offering no additional reactive sites for library construction [1]. The methanesulfonamide derivative thus occupies a unique position as both a screening compound in its own right and a versatile intermediate for generating focused libraries through diversification of the pyridazine amine or the sulfonamide NH, whereas the aryl-substituted analogs are primarily endpoint screening compounds with limited synthetic exit vectors.

Parallel synthesis Late-stage functionalization Chemical biology probes

Kinase Inhibition Potential via Pyrrolopyridazine Overlap

The pyrrolopyridazine scaffold is a recognized kinase inhibitor pharmacophore. European Patent EP 3 042 905 A1 and related filings disclose pyrrolopyridazine derivatives as protein kinase inhibitors with therapeutic utility in cancer and inflammatory diseases [1]. The target compound (CAS 1428378-41-9) contains the 6-(1H-pyrrol-1-yl)pyridazine substructure that is core to this chemotype, though it lacks the fused bicyclic pyrrolopyridazine system present in the most potent exemplars [2]. The aminoethyl methanesulfonamide side chain provides a vector that can engage the solvent-exposed region of the kinase ATP-binding pocket, a feature exploited by numerous Type I and Type II kinase inhibitors. While no direct kinase IC50 data are publicly available for this specific compound, the structural congruence with validated kinase inhibitor scaffolds supports its prioritization for kinase panel screening over analogs where the sulfonamide R-group sterically obstructs hinge-binding interactions.

Kinase inhibition Pyrrolopyridazine Anticancer screening

High-Value Application Scenarios


CFTR Inhibitor Screening for Secretory Diarrhea

For research groups targeting CFTR-mediated chloride secretion in secretory diarrhea, polycystic kidney disease, or cardiac arrhythmia, this compound serves as a structurally eligible entry point into a patent-validated chemotype. The patent-defined activity thresholds (IC50 < 30 μM in T84 assay or >30% inhibition at 20 μM in FRT assay) provide clear go/no-go criteria for hit triage [1]. Its low MW (281.33 g/mol) allows subsequent optimization toward these thresholds with ample room for property modulation before exceeding drug-likeness cutoffs. Procurement of this compound as the minimal scaffold representative, rather than a pre-elaborated aryl analog, maximizes the accessible chemical space for SAR exploration within the patent landscape.

Fragment-Based Lead Generation

At MW 281.33 g/mol, this compound meets the standard fragment definition (MW < 300 Da) and is the only member of its immediate structural series to do so [1]. Its calculated tPSA (~97 Ų), moderate rotatable bond count (6), and balanced hydrogen-bonding profile (5 acceptors, 1 donor) make it suitable for fragment screening by NMR, SPR, or X-ray crystallography . Fragment hits derived from this scaffold can be elaborated using the pyridazine NH and sulfonamide NH as synthetic vectors, enabling efficient fragment-to-lead optimization with measurable ligand efficiency tracking.

Kinase Panel Screening

Given the structural congruence with pyrrolopyridazine kinase inhibitors disclosed in EP 3 042 905 A1 and related patents, this compound is a rational inclusion in kinase-focused screening libraries [1]. The aminoethyl methanesulfonamide side chain provides an exit vector toward the solvent channel of the kinase ATP-binding site, while the minimal methyl group minimizes steric clashes with the hinge region. Screening against a broad kinase panel (e.g., 50–100 kinases) can establish selectivity fingerprints and identify kinase targets amenable to further optimization, leveraging the compound's two diversifiable sites for parallel SAR expansion.

Chemical Biology Probe Development

The presence of two chemically distinct NH groups (pyridazine 3-NH and sulfonamide NH) makes this compound a versatile scaffold for generating chemical biology probes [1]. The sulfonamide NH can be alkylated or acylated to install affinity tags (biotin), fluorescent reporters, or photoaffinity labels without perturbing the pyridazine-pyrrole core. The pyridazine NH can be independently modified to tune target binding. This orthogonal reactivity is not available in the 1-phenyl analog (CAS 1428348-99-5), where the phenylmethanesulfonamide group is a synthetic dead-end . For chemical biology groups requiring bifunctional probe scaffolds, the target compound offers a distinct synthetic advantage.

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